molecular formula C6H9NO2 B14036429 1,5-Dimethylpyrrolidine-2,3-dione

1,5-Dimethylpyrrolidine-2,3-dione

Cat. No.: B14036429
M. Wt: 127.14 g/mol
InChI Key: YBVDHNHNVFVSLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . This three-component reaction yields the desired pyrrolidine-2,3-dione derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidine-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of 1,5-Dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa, a Gram-negative bacterium . The compound binds to the active site of PBPs, preventing the synthesis of bacterial cell walls and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Dimethylpyrrolidine-2,3-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1,5-dimethylpyrrolidine-2,3-dione

InChI

InChI=1S/C6H9NO2/c1-4-3-5(8)6(9)7(4)2/h4H,3H2,1-2H3

InChI Key

YBVDHNHNVFVSLP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=O)N1C

Origin of Product

United States

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